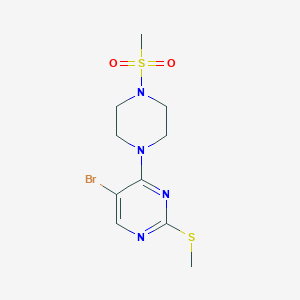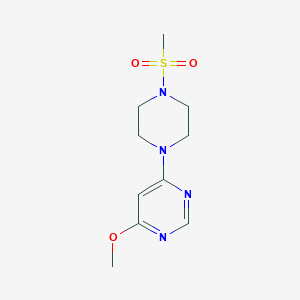![molecular formula C16H16BrF3N4 B6458613 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2548975-82-0](/img/structure/B6458613.png)
2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a novel chemical entity synthesized through a three-step protocol. It exhibits promising antibacterial activity and belongs to the class of 1,2,4-triazole derivatives with a piperazine moiety .
Synthesis Analysis
- Preparation of the 1,2,4-triazole derivative (a simple and efficient procedure) .
- Mannich reaction: Incorporation of the piperazine ring via a Mannich reaction .
- Characterization: The product’s structure is confirmed using HRMS, IR, and 1H/13C NMR experiments .
Molecular Structure Analysis
The molecular structure of the compound consists of a pyrimidine core with a trifluoromethyl group and a piperazine moiety. The bromophenyl and chlorophenyl substituents contribute to its overall architecture .
Chemical Reactions Analysis
The compound’s synthesis involves several chemical reactions, including the Mannich reaction and the formation of the 1,2,4-triazole derivative .
Wirkmechanismus
Target of Action
Similar compounds with a piperazine moiety have been found to exhibit inhibitory activity against acetylcholinesterase (ache) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter involved in memory and cognition, in the brain .
Mode of Action
This can help improve communication between nerve cells and may temporarily alleviate the symptoms of Alzheimer’s disease .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cholinergic neurotransmission, given its potential role as an AChE inhibitor . By inhibiting AChE, the compound could enhance cholinergic function by prolonging the presence of acetylcholine in the synaptic cleft and enhancing the stimulation of cholinergic receptors .
Pharmacokinetics
It is noted that the piperazine moiety is a common structural motif in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve an increase in acetylcholine levels in the brain, leading to enhanced cholinergic neurotransmission . This could potentially result in improved cognitive function in conditions like Alzheimer’s disease, where cholinergic deficits are observed .
Biochemische Analyse
Biochemical Properties
It is known that piperazine derivatives can interact with a variety of enzymes, proteins, and other biomolecules . These interactions can modulate the pharmacokinetic properties of a drug substance
Cellular Effects
Piperazine derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that piperazine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF3N4/c17-13-4-2-1-3-12(13)11-23-7-9-24(10-8-23)15-21-6-5-14(22-15)16(18,19)20/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYSABHIKJNQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6458531.png)
![1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6458537.png)
![2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6458540.png)
![2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458550.png)
![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6458561.png)
![N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458578.png)

![5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6458586.png)
![(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide](/img/structure/B6458596.png)
![6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoxaline](/img/structure/B6458599.png)
![2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6458607.png)

![N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458635.png)
![2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine](/img/structure/B6458646.png)
